
2-Formylbenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H5FO3S It is characterized by the presence of a formyl group (–CHO) and a sulfonyl fluoride group (–SO2F) attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-formylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method is favored due to its efficiency and mild reaction conditions.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs similar fluorination techniques. The use of readily available and inexpensive sulfonates or sulfonic acids as starting materials is also explored. These methods are designed to be scalable and cost-effective, ensuring a steady supply for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Formylbenzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can participate in various electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Carboxylic Acids and Alcohols: Formed from the oxidation and reduction of the formyl group.
Aplicaciones Científicas De Investigación
2-Formylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent for introducing the sulfonyl fluoride group into molecules.
Biology: It serves as a covalent probe for studying enzyme activity and protein interactions due to its ability to react with specific amino acid residues.
Medicine: The compound is explored for its potential as a protease inhibitor and in the development of diagnostic tools.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-formylbenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acid residues such as serine, threonine, lysine, and cysteine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparación Con Compuestos Similares
Phenylmethylsulfonyl fluoride (PMSF): A well-known serine protease inhibitor.
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Another protease inhibitor with similar reactivity.
Sulfonyl Chlorides: Compounds like benzenesulfonyl chloride, which can be converted to sulfonyl fluorides through fluorination.
Uniqueness: 2-Formylbenzene-1-sulfonyl fluoride is unique due to the presence of both a formyl group and a sulfonyl fluoride group, providing dual reactivity. This makes it a versatile reagent in organic synthesis and a valuable probe in chemical biology .
Propiedades
Número CAS |
346-07-6 |
|---|---|
Fórmula molecular |
C7H5FO3S |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-formylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5FO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-5H |
Clave InChI |
XRHQDJCFEQGLDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


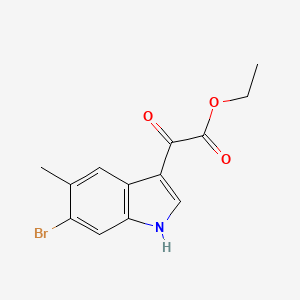

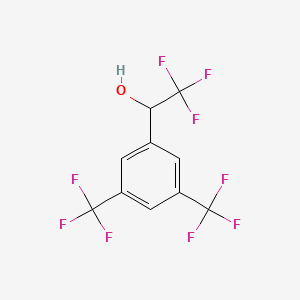
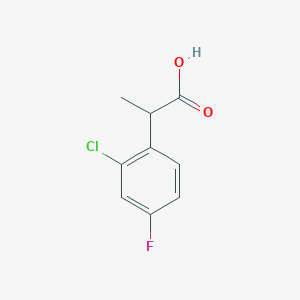
![2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride](/img/structure/B15124495.png)
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
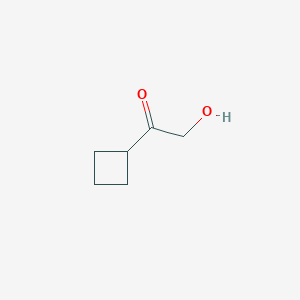
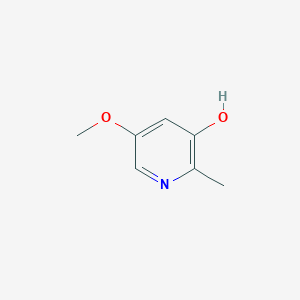
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)

![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
